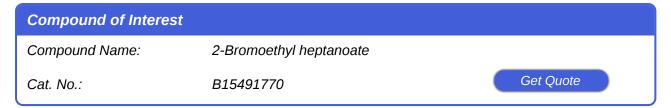


A Comparative Guide to the Crystallography of Bromo-Substituted Ethyl Esters

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of bromo-substituted ethyl esters. While a comprehensive search of publicly available databases did not yield specific X-ray crystallography data for **2-bromoethyl heptanoate** derivatives, this guide presents data for a structurally related compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, to serve as a valuable reference point for researchers in the field.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. This data provides insight into the solid-state conformation and packing of a bromo-substituted organic ester.



Parameter	Value[1]
Chemical Formula	C ₁₅ H ₂₀ BrNO ₂
Molecular Weight	326.22 g/mol
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	11.8746 (6) Å
b	12.2023 (5) Å
С	13.7760 (6) Å
α	97.557 (3)°
β	110.520 (2)°
У	113.866 (2)°
Volume	1620.20 (14) ų
Z	4
Calculated Density	1.337 Mg/m³
Radiation Type	Μο Κα
Wavelength	0.71073 Å
F(000)	672

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of the comparative compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, are detailed below.

Synthesis and Crystallization:

Ytterbium triflate (10 mol%) was added to a stirred solution of (E)-ethyl 2-(4-bromophenylimino)acetate (0.5 mmol) in dichloromethane (CH₂Cl₂) (5 mL). To this mixture,







potassium 3-methyl-2-buten-2-yltrifluoroborate (0.6 mmol) was added, and the reaction was stirred at room temperature until the starting material was completely consumed. The reaction mixture was then extracted with 0.5 N sodium hydroxide (NaOH). The organic phase was dried over magnesium sulfate (MgSO₄), and the solvent was removed under reduced pressure. Suitable crystals for X-ray diffraction were obtained by the slow evaporation of an ethyl acetate (EtOAc) solution of the compound.[1]

X-ray Data Collection and Refinement:

Data for the crystal structure was collected using Mo Kα radiation. Carbon-bound hydrogen atoms were placed in calculated positions and were included in the refinement using a riding model approximation. The amine N-H hydrogen atoms were refined with specific bond length and isotropic displacement parameters.[1]

Visualizations

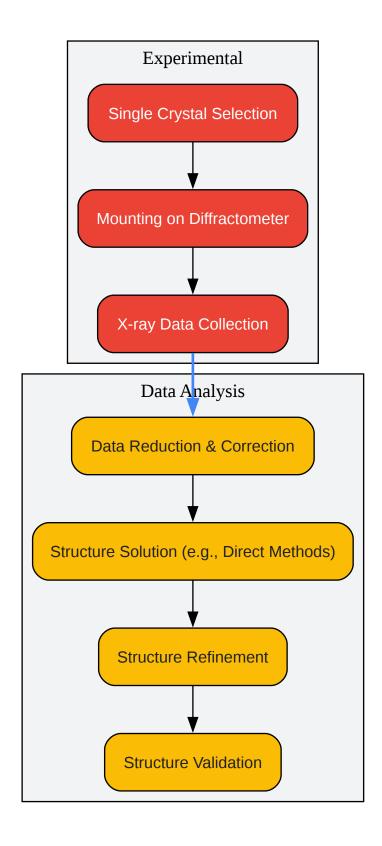
Experimental Workflow for the Synthesis of Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate

The following diagram illustrates the key steps in the synthesis and crystallization of the comparative compound.









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References

- 1. researchgate.net [researchgate.net]
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